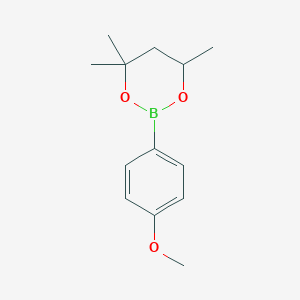

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Description

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester characterized by a six-membered dioxaborinane ring system substituted with three methyl groups (at positions 4, 4, and 6) and a 4-methoxyphenyl group at position 2. Its molecular formula is C₁₃H₁₉BO₃, with an average molecular weight of 246.10 g/mol. Physical properties include a colorless liquid or white solid state at room temperature, as confirmed by NMR data (¹H and ¹³C) .

This compound is primarily utilized in organic synthesis as a boron-containing intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-rich methoxyphenyl group, which enhances stability and reactivity under catalytic conditions. Industrial suppliers, such as CymitQuimica, list it as a key intermediate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPXXDGLEYPUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656961 | |

| Record name | 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934558-31-3 | |

| Record name | 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxyphenylboronic acid with a suitable diol under acidic conditions. One common method involves the use of 2,2,4-trimethyl-1,3-pentanediol as the diol component. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxaborinane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Boronic acids and borate esters.

Reduction: Borohydrides and other reduced boron species.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound serves as a boron reagent that facilitates the transfer of aryl groups in the presence of a palladium catalyst. The general mechanism involves:

- Oxidative Addition : The palladium catalyst reacts with the halogenated aryl compound.

- Transmetalation : The boron reagent transfers its aryl group to the palladium center.

- Reductive Elimination : The final product is formed while regenerating the palladium catalyst.

This process is crucial for synthesizing pharmaceuticals and agrochemicals where precise carbon frameworks are required.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound acts as an intermediate in synthesizing various bioactive compounds. Its ability to form stable complexes with biological targets makes it a valuable tool for developing drugs that can modulate specific molecular pathways. For instance:

- Targeted Drug Delivery : The compound can be modified to enhance solubility and bioavailability of therapeutic agents.

- Anticancer Research : It has been explored for synthesizing compounds that inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.

Materials Science

Polymer Chemistry

The use of this compound extends into materials science, particularly in developing advanced polymeric materials. Its boron content allows for unique interactions within polymer matrices:

- Synthesis of Boron-Doped Polymers : These materials exhibit enhanced thermal stability and mechanical properties.

- Functionalization of Surfaces : By incorporating this compound into polymer chains, researchers can create surfaces with tailored properties for applications in sensors and catalysis.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can interact with cellular components, potentially leading to the formation of boron-containing biomolecules that can be studied for their biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxyphenyl group in the target compound enhances stability and electron density, favoring oxidative addition in palladium-catalyzed reactions. In contrast, bromophenyl-substituted dioxaborolanes (electron-withdrawing) exhibit faster transmetallation but lower air stability .

- Ring Size and Steric Effects : Five-membered dioxaborolanes (e.g., 4,4,5,5-tetramethyl derivatives) exhibit higher ring strain but faster reactivity in cross-couplings compared to six-membered dioxaborinanes .

Stability and Handling

Biological Activity

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- CAS Number : 934558-31-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : Similar dioxaborinane derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various dioxaborinane derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Ciprofloxacin | 8 | Staphylococcus aureus |

| Other Dioxaborinanes | Varies | Various Gram-positive bacteria |

Case Studies

- In Vitro Studies : Research conducted on boron-containing compounds demonstrated significant antibacterial activity against resistant strains of bacteria. These findings suggest a promising avenue for developing new antibiotics.

- Cancer Cell Lines : In vitro assays using cancer cell lines treated with dioxaborinane derivatives showed reduced cell viability and increased apoptosis rates compared to untreated controls. This highlights the potential anticancer properties of the compound.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or boronic esterification. Key factors include solvent choice (e.g., THF or dioxane), catalyst selection (e.g., Pd(PPh₃)₄), and temperature control (reflux at 80–100°C under inert atmosphere). For example, highlights that yields up to 85% can be achieved using nickel catalysts in THF at 135°C for 36 hours under Schlenk conditions. Optimize stoichiometry of boronic acid precursors and protectants (e.g., pinacol) to minimize side reactions. Monitor progress via TLC or NMR .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Use and NMR to confirm structure:

- NMR: Look for methoxy (-OCH₃) singlet at ~3.8 ppm and aromatic protons (4-substituted phenyl) as doublets between 6.8–7.5 ppm.

- NMR: A sharp peak near 30 ppm indicates the dioxaborinane ring.

FT-IR can verify B-O stretching (~1350 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Pair with mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA and institutional guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid dermal contact.

- Work in a fume hood due to potential boronate toxicity.

- Store under nitrogen at –20°C to prevent hydrolysis.

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or COMSOL) optimize reaction pathways for this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates. For example, suggests using COMSOL Multiphysics to simulate heat/mass transfer in reflux setups, reducing trial-and-error experimentation. Pair with ICReDD’s reaction path search algorithms () to identify energetically favorable pathways. Validate predictions with kinetic studies (e.g., Eyring plots) .

Q. How do contradictory data on catalytic efficiency arise, and how can they be resolved?

Q. What advanced separation techniques improve purification of this boronate ester?

- Methodological Answer : Membrane separation (, RDF2050104) or column chromatography with silica gel modified with triethylamine reduces boronate adsorption. For scale-up, use simulated moving bed (SMB) chromatography. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can AI-driven platforms accelerate the development of derivatives for catalytic applications?

- Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict substituent effects on stability/reactivity. highlights platforms that integrate robotic screening with ML for high-throughput experimentation (HTE). For instance, train a neural network on existing boronate ester data to propose novel derivatives with enhanced thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.